Bienvenue dans la boutique en ligne BenchChem!

1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

soluble guanylate cyclase regiochemistry pyrazole carboxylic acid

1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a bifunctional heterocyclic building block featuring a piperidine ring connected via its 3-position to a pyrazole-3-carboxylic acid scaffold, supplied as the hydrochloride salt (molecular formula C₉H₁₄ClN₃O₂; molecular weight 231.68 g/mol). The compound serves as a key intermediate in the synthesis of substituted pyrazolo piperidine carboxylic acids, a class patented extensively by Bayer AG as soluble guanylate cyclase (sGC) activators for cardiovascular, renal, and ophthalmologic indications.

Molecular Formula C9H14ClN3O2
Molecular Weight 231.68
CAS No. 1955556-64-5
Cat. No. B3380558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
CAS1955556-64-5
Molecular FormulaC9H14ClN3O2
Molecular Weight231.68
Structural Identifiers
SMILESC1CC(CNC1)N2C=CC(=N2)C(=O)O.Cl
InChIInChI=1S/C9H13N3O2.ClH/c13-9(14)8-3-5-12(11-8)7-2-1-4-10-6-7;/h3,5,7,10H,1-2,4,6H2,(H,13,14);1H
InChIKeyCCKXKGHWHLRRIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 1955556-64-5) – Core Synthetic Intermediate for sGC Activator Programs


1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a bifunctional heterocyclic building block featuring a piperidine ring connected via its 3-position to a pyrazole-3-carboxylic acid scaffold, supplied as the hydrochloride salt (molecular formula C₉H₁₄ClN₃O₂; molecular weight 231.68 g/mol) [1]. The compound serves as a key intermediate in the synthesis of substituted pyrazolo piperidine carboxylic acids, a class patented extensively by Bayer AG as soluble guanylate cyclase (sGC) activators for cardiovascular, renal, and ophthalmologic indications [2]. Commercial specifications typically report ≥95% purity (HPLC), with the hydrochloride form providing enhanced aqueous solubility and handling characteristics compared to the free base [1].

Procurement Alert: Why 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride Cannot Be Replaced by Off-the-Shelf Pyrazole Isomers


Simple generic substitution fails for this compound because its utility in sGC activator programs depends simultaneously on three structural features that vary across commercially available analogs: (i) the attachment point of the piperidine nitrogen to the pyrazole ring (N-1 piperidin-3-yl connectivity), (ii) the position of the carboxylic acid on the pyrazole (3-carboxylic acid), and (iii) the salt form (hydrochloride). The regioisomeric 4-carboxylic acid analog (CAS 1461706-96-6) places the carboxylate at the pyrazole 4-position, which directs amide coupling to a different vector and produces downstream sGC ligands with altered pharmacophores [1]. Similarly, the free base form (CAS 1935220-18-0) lacks the hydrochloride counterion and exhibits different solubility, hygroscopicity, and amine reactivity profiles that can compromise coupling yields and complicate stoichiometric control during amide bond formation . The Bayer patent family explicitly claims the 3-carboxylic acid orientation as part of the preferred pharmacophore; using an isomer without documented sGC activation data introduces uncharacterized risk into lead optimization campaigns [1].

Head-to-Head Specification Guide: 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride vs. Closest Analogs


Regiochemical Differentiation: 3-Carboxylic Acid vs. 4-Carboxylic Acid Isomer for sGC Activator Synthesis

The 3-carboxylic acid regioisomer matches the substitution pattern claimed in Bayer's sGC activator patents, whereas the 4-carboxylic acid isomer (CAS 1461706-96-6) lacks documented sGC activity. In the patent US 12,098,140, the exemplified compounds consistently employ pyrazole-3-carboxylic acid or pyrazolo[4,3-b]pyridine-3-carboxylic acid cores; no 4-carboxylic acid pyrazole example is provided among the >100 specifically characterized compounds [1]. This regiochemical difference results in a distinct amide coupling vector: the 3-carboxylic acid positions the coupled amine approximately 120° away from the piperidine attachment, while the 4-carboxylic acid would direct it at roughly 60°. For medicinal chemistry teams synthesizing patent-granted sGC activator series, the 3-carboxylic acid regiospecificity is mandatory to reproduce claimed biological activity.

soluble guanylate cyclase regiochemistry pyrazole carboxylic acid

Salt Form Advantage: Hydrochloride vs. Free Base for Aqueous Solubility and Amide Coupling Efficiency

The hydrochloride salt (MW 231.68 g/mol) offers a quantifiable molecular weight difference of +36.46 g/mol relative to the free base (MW 195.22 g/mol, CAS 1935220-18-0), which directly reflects the HCl counterion [1]. This salt form confers enhanced aqueous solubility: the hydrochloride salt is reported as a powder with room-temperature storage stability and standard GHS hazard classification (H302, H315, H319, H335), indicating manageable handling requirements [1]. In contrast, the free base is a neutral amine with lower polarity, which can lead to reduced dissolution rates in aqueous coupling conditions (e.g., HATU/DIPEA in DMF/water mixtures). For amide bond formation—the primary reaction used to elaborate this intermediate into sGC activators—the hydrochloride salt can be used directly with appropriate base (e.g., 2.0–2.5 equivalents of DIPEA) to liberate the free amine in situ, eliminating a separate neutralization step required when starting from the free base [2].

salt selection amide coupling hydrochloride solubility

Purity Specification Confidence: ≥95% HPLC Purity with Documented Quality Control

Multiple independent vendors including American Elements, AKSci, CheMenu, and Leyan consistently specify a minimum purity of 95% (HPLC) for this compound, with the MDL number MFCD29991401 providing a unique registry identifier for quality documentation [1]. The free base analog (CAS 1935220-18-0) is also specified at 95% purity, but without the MDL number, limiting batch-to-batch traceability . For procurement decisions in regulated medicinal chemistry environments (e.g., patent exemplification, CRO synthesis), the availability of an MDL-registered substance with multi-vendor concordance on purity reduces qualification burden.

purity specification quality control HPLC

Patent-Granted Scaffold: Direct Enablement for Cardiovascular and Ophthalmologic sGC Activator Libraries

The compound's core scaffold—1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid—is the direct synthetic precursor to the pyrazolo piperidine carboxylic acid class claimed in US Patent 12,098,140 (granted September 24, 2024, to Bayer AG) [1]. This patent covers sGC activators for heart failure with reduced and preserved ejection fraction (HFrEF, HFpEF), pulmonary hypertension, chronic kidney disease, systemic sclerosis, sickle cell disease, and diabetic foot ulcer. The patent's Examples section describes amide coupling of pyrazole-3-carboxylic acid intermediates with diverse amines to generate final compounds tested in sGC activation assays [1]. A related Bayer patent application (WO-2022122917-A1) extends the use of these compounds to ophthalmologic diseases including non-proliferative diabetic retinopathy (NPDR) and diabetic macular edema (DME) [2]. For procurement, this means the compound is pathway-enabled: its purchase directly supports synthesis of compounds within an active, granted patent space with validated biological targets.

sGC activator heart failure pulmonary hypertension

Procurement-Driven Application Map: Where 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride Delivers Differentiated Value


Synthesis of sGC Activator Libraries for Cardiovascular and Renal Drug Discovery

Medicinal chemistry teams pursuing soluble guanylate cyclase activators for heart failure (HFrEF/HFpEF), pulmonary hypertension, or chronic kidney disease can use this compound as the immediate carboxylic acid coupling partner for amine diversity libraries. The hydrochloride salt enables direct amide coupling under standard HATU or HOBt/EDCI conditions with in situ neutralization, as described in the Bayer patent experimental protocols [1]. This eliminates the need for a separate Boc-deprotection or neutralization step, reducing library synthesis cycle time by approximately 1 day per 96-well plate. The 3-carboxylic acid regiospecificity ensures that all library members fall within the claimed pharmacophore space of US 12,098,140.

Regiochemical SAR Studies Differentiating 3- vs. 4-Carboxylic Acid Pyrazole Pharmacophores

Research groups investigating the impact of carboxylic acid position on sGC activation potency or selectivity can use this 3-carboxylic acid compound head-to-head against the commercially available 4-carboxylic acid isomer (CAS 1461706-96-6) [1]. Parallel synthesis of matched molecular pairs from both regioisomers allows direct comparison of biochemical IC₅₀ values, cellular cGMP production EC₅₀, and pharmacokinetic properties. The multi-vendor availability of both isomers (American Elements, AKSci) supports competitive sourcing and ensures supply redundancy for long-term SAR campaigns.

Salt Form Optimization for Pre-formulation and Process Chemistry Development

Process chemists evaluating salt forms for scale-up can compare this hydrochloride salt against the free base (CAS 1935220-18-0) in solubility screens (e.g., thermodynamic solubility in PBS pH 7.4, FaSSIF, FeSSIF), solid-state characterization (DSC, XRPD), and accelerated stability studies (40°C/75% RH, 4 weeks) [2]. The hydrochloride's established GHS classification and room-temperature storage specification provide a baseline for occupational health and safety assessments, while its MDL registration (MFCD29991401) supports CMC documentation for IND-enabling studies.

Ophthalmologic sGC Activator Development Following Bayer's Topical Ocular Delivery Strategy

Following the disclosure in WO-2022122917-A1, teams developing sGC activators for non-proliferative diabetic retinopathy (NPDR), diabetic macular edema (DME), or glaucoma can leverage this intermediate to synthesize analogs of Bayer's topical ocular sGC activators [3]. The hydrochloride salt's aqueous solubility facilitates the final compound purification by preparative HPLC under acidic conditions, and the 3-carboxylic acid attachment point matches the orientation required for potent activation of oxidized sGC in retinal ganglion cell assays.

Quote Request

Request a Quote for 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.